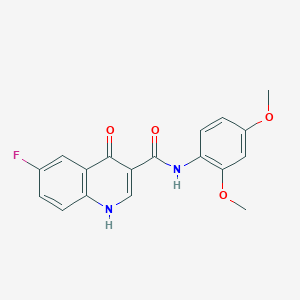

N-(2,4-dimethoxyphenyl)-6-fluoro-4-hydroxyquinoline-3-carboxamide

Description

N-(2,4-dimethoxyphenyl)-6-fluoro-4-hydroxyquinoline-3-carboxamide is a quinoline-based carboxamide derivative characterized by a 6-fluoro substitution on the quinoline core, a 4-hydroxy group, and a carboxamide side chain linked to a 2,4-dimethoxyphenyl moiety. The 4-hydroxy group may enhance hydrogen-bonding interactions with biological targets, while the 2,4-dimethoxyphenyl group contributes to electron-donating effects and modulates lipophilicity.

Properties

Molecular Formula |

C18H15FN2O4 |

|---|---|

Molecular Weight |

342.3 g/mol |

IUPAC Name |

N-(2,4-dimethoxyphenyl)-6-fluoro-4-oxo-1H-quinoline-3-carboxamide |

InChI |

InChI=1S/C18H15FN2O4/c1-24-11-4-6-15(16(8-11)25-2)21-18(23)13-9-20-14-5-3-10(19)7-12(14)17(13)22/h3-9H,1-2H3,(H,20,22)(H,21,23) |

InChI Key |

LCKIAKSTHJJLPU-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C=C1)NC(=O)C2=CNC3=C(C2=O)C=C(C=C3)F)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethoxyphenyl)-6-fluoro-4-hydroxyquinoline-3-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.

Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

Attachment of the 2,4-Dimethoxyphenyl Group: This step can be achieved through a Suzuki-Miyaura cross-coupling reaction, where a boronic acid derivative of 2,4-dimethoxyphenyl is coupled with a halogenated quinoline intermediate in the presence of a palladium catalyst.

Formation of the Carboxamide Group: The carboxamide group can be introduced through an amidation reaction, where the carboxylic acid derivative of the quinoline is reacted with an amine in the presence of coupling agents such as EDCI or HATU.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethoxyphenyl)-6-fluoro-4-hydroxyquinoline-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as PCC or Dess-Martin periodinane.

Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LAH).

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: PCC, Dess-Martin periodinane

Reduction: Lithium aluminum hydride (LAH)

Substitution: Nucleophiles such as amines, thiols, or alkoxides

Major Products Formed

Oxidation: Formation of a quinoline-4-one derivative

Reduction: Formation of an amine derivative

Substitution: Formation of substituted quinoline derivatives

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxyphenyl)-6-fluoro-4-hydroxyquinoline-3-carboxamide involves its interaction with specific molecular targets. For example, its antimicrobial activity is attributed to its ability to inhibit bacterial RNA polymerase by binding to the enzyme’s switch region . This binding disrupts the transcription process, leading to the inhibition of bacterial growth.

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below summarizes key structural features and properties of the target compound and its analogs:

*Estimated based on (C₁₈H₁₆N₂O₄, MW 324.33) adjusted for 6-F and 4-OH.

†Calculated from (C₂₁H₂₄F₃N₅O₂).

‡Derived from (C₂₃H₂₂ClFN₂O₅S).

Key Research Findings

- Antimicrobial Activity: The compound from demonstrates multi-stage antimicrobial activity, attributed to its morpholinopropyl and difluoropyrrolidinyl side chains, which may improve membrane penetration . In contrast, the target compound’s 4-hydroxy group could enhance target binding but reduce lipophilicity compared to bulkier substituents.

- Substituent Effects: Fluorine Placement: The 6-fluoro substitution in the target compound and analogs likely enhances electron-withdrawing effects, stabilizing the quinoline core and influencing binding affinity. Amide Side Chains: The 2,4-dimethoxyphenyl group (target) offers moderate lipophilicity, whereas ’s 3-fluorophenyl group may increase metabolic stability .

Pharmacokinetic and Physicochemical Considerations

- Lipophilicity (LogP) : The target compound’s logP is expected to be lower than ’s morpholine-containing analog due to the polar 4-hydroxy group but higher than ’s chlorophenyl derivative.

- Solubility: The 4-hydroxy group may improve aqueous solubility compared to non-hydroxylated analogs like .

- Metabolic Stability : Methoxy groups (target) are prone to demethylation, whereas fluorine substituents () resist metabolic degradation, suggesting a trade-off between activity and stability.

Biological Activity

N-(2,4-dimethoxyphenyl)-6-fluoro-4-hydroxyquinoline-3-carboxamide is a synthetic organic compound belonging to the quinoline derivatives class. This compound is characterized by a quinoline core that incorporates a 2,4-dimethoxyphenyl group, a fluorine atom, a hydroxyl group, and a carboxamide group. Quinoline derivatives are well-known for their diverse biological activities, including antimicrobial, anticancer, and antiviral properties.

Antimicrobial Activity

Quinoline derivatives have shown promising antimicrobial activity. In particular, compounds similar to this compound have been evaluated for their effectiveness against various bacterial strains. For example, studies have demonstrated that modifications in the structure of quinoline derivatives can enhance their antibacterial potency. The presence of electron-withdrawing groups has been correlated with increased lipophilicity and improved antimicrobial activity .

Anticancer Properties

Research indicates that quinoline derivatives exhibit significant anticancer activity. The mechanism often involves the induction of apoptosis in cancer cells and the inhibition of tumor growth. A study on structurally related compounds revealed that certain derivatives selectively target cancer cells while sparing normal cells, indicating potential for therapeutic applications in oncology .

Antiviral Activity

This compound may also possess antiviral properties. Similar compounds have been studied for their ability to inhibit viral replication. For instance, some derivatives have demonstrated efficacy against HIV and influenza viruses by targeting specific viral enzymes or processes .

Structure-Activity Relationship (SAR)

The biological activity of quinoline derivatives can be significantly influenced by their structural characteristics. SAR studies have shown that variations in substituent groups on the quinoline ring affect both potency and selectivity against various biological targets. For example, introducing different functional groups can modulate the compound's interaction with enzymes or receptors involved in disease processes .

Table 1: Biological Activities of Related Quinoline Derivatives

Table 2: Structure-Activity Relationship Findings

| Substituent Group | Activity Change | Comments |

|---|---|---|

| -F | Increased potency | Enhances lipophilicity |

| -OCH3 | Moderate potency | Electron-donating effect |

| -Cl | Variable | Depends on position |

Case Study 1: Anticancer Activity Evaluation

In a study conducted on various quinoline derivatives, including this compound, researchers tested the compounds against several cancer cell lines. The results indicated that certain modifications led to enhanced cytotoxicity against resistant cancer cell lines compared to standard treatments like doxorubicin. The study highlighted the potential for developing new anticancer agents based on these findings .

Case Study 2: Antiviral Efficacy Assessment

Another investigation focused on the antiviral properties of quinoline derivatives against HIV. The study revealed that specific substitutions on the quinoline core could significantly inhibit HIV integrase activity. Compounds exhibiting high inhibitory effects were further analyzed for their selectivity and toxicity profiles in vitro, demonstrating a favorable therapeutic index .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.